
N-(2,5-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, commonly known as DCFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCFP belongs to the class of amides and has been studied for its use in treating various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of DCFP is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in cancer growth and inflammation. In cancer cells, DCFP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer growth and progression. Inflammation is also regulated by various cytokines, and DCFP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
Studies have shown that DCFP has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, DCFP has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammation is also regulated by various cytokines, and DCFP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, DCFP has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DCFP for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, DCFP has been extensively studied, and its mechanism of action is well-understood, making it an ideal compound for further research. However, one of the limitations of DCFP is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for DCFP research. One area of research is the development of DCFP analogs with improved solubility and potency. Another area of research is the study of DCFP in combination with other drugs for improved therapeutic efficacy. Additionally, the potential use of DCFP in treating other diseases such as diabetes and cardiovascular disease is an area of interest for future research. Finally, the use of DCFP in preclinical and clinical trials for cancer and inflammation treatment is an exciting area of research with significant potential for therapeutic development.
Métodos De Síntesis
The synthesis of DCFP involves the reaction of 2,5-dichlorophenyl isocyanate with 5-methyl-2-furan carboxylic acid in the presence of a base such as triethylamine. The reaction yields DCFP as a white crystalline solid, which can be purified using recrystallization techniques. The purity of the compound can be determined using spectroscopic methods such as NMR and IR.
Aplicaciones Científicas De Investigación
DCFP has been extensively studied for its potential use in treating cancer, inflammation, and other diseases. In cancer research, DCFP has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, with research indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DCFP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-8-10(15)3-6-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQHXQAWFUOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

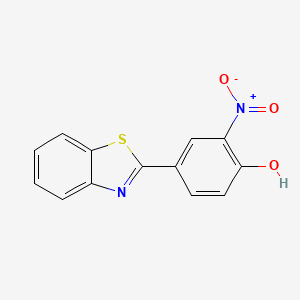

![2-hydroxy-N'-{1-[4-(1H-tetrazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5695074.png)
![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
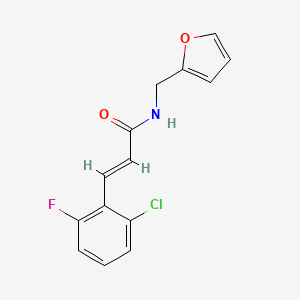
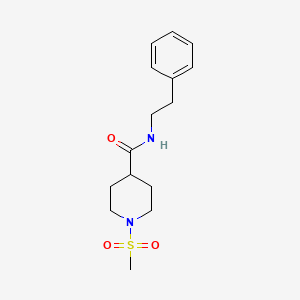
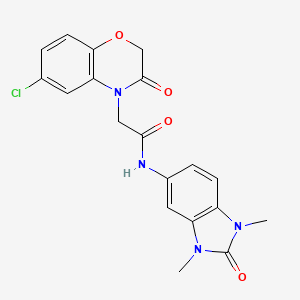

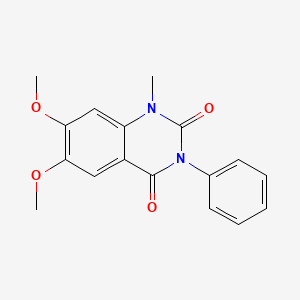

![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)

![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)